Acetylpyruvic acid

Description

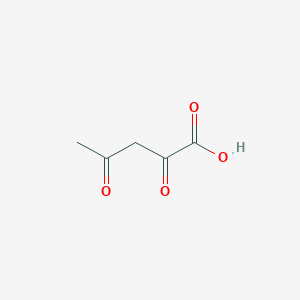

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQTHVKJQUDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205597 | |

| Record name | Acetylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-58-1 | |

| Record name | 2,4-Dioxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Reactivity of Acetylpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyruvic acid, systematically known as 2,4-dioxopentanoic acid, is a β-diketone carboxylic acid with significant applications in organic synthesis and as an intermediate in biochemical pathways.[1] Its highly reactive 1,3-dicarbonyl structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1] This guide provides a comprehensive overview of the structure, reactivity, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Ethyl Ester

| Property | This compound (2,4-dioxopentanoic acid) | Ethyl 2,4-dioxopentanoate |

| Molecular Formula | C5H6O4[2] | C7H10O4[3] |

| Molecular Weight | 130.10 g/mol [2] | 158.15 g/mol |

| Melting Point | 100 °C[4] | 16-18 °C[3] |

| Boiling Point | Not available | 101-103 °C (at 12 mmHg)[3] |

| Density | Not available | 1.12 g/mL[3] |

| Refractive Index | Not available | 1.4730[3] |

| XlogP (predicted) | -0.5[5] | Not available |

| CAS Number | 5699-58-1[2] | 615-79-2[3] |

Note: The majority of experimental physical properties listed are for the ethyl ester of this compound due to the limited availability of data for the free acid.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in publicly available literature. However, predicted data and information from related compounds provide insight into its structural characterization.

Table 2: Predicted ¹³C NMR Data for this compound (Keto-form in D₂O) [6]

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J_CC, Hz) |

| C1 (-COOH) | ~175 | Doublet | ¹J(C1,C2) ≈ 50-60 |

| C2 (C=O) | ~205 | Doublet of Doublets | ¹J(C1,C2) ≈ 50-60, ¹J(C2,C3) ≈ 40-50 |

| C3 (-CH2-) | ~50 | Triplet | ¹J(C2,C3) ≈ 40-50, ¹J(C3,C4) ≈ 35-45 |

| C4 (C=O) | ~200 | Doublet | ¹J(C3,C4) ≈ 35-45 |

| C5 (-CH3) | ~30 | Singlet | - |

Note: This table presents predicted data for the ¹³C isotopically labeled analogue of this compound and serves as an estimation for the chemical shifts of the parent compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by its β-dicarbonyl and carboxylic acid functionalities. This allows for a rich reactivity profile, including keto-enol tautomerism, susceptibility to nucleophilic attack, and participation in condensation reactions.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical aspect of its reactivity, influencing its role as a nucleophile in various reactions. The enol form is stabilized by intramolecular hydrogen bonding.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under alkaline conditions. In the presence of a base, it undergoes cleavage to yield acetate (B1210297) and pyruvate.[7] This reaction is catalyzed by the enzyme acetylpyruvate (B1236944) hydrolase in biological systems.[7]

Synthesis of Heterocycles

The dicarbonyl moiety of this compound and its esters is a valuable synthon for the construction of heterocyclic rings.[1] Notably, it participates in multicomponent reactions to form highly substituted 3-pyrrolin-2-ones.[1][8] These reactions offer an efficient pathway to complex molecular architectures from simple starting materials.

Experimental Protocols

Synthesis of Ethyl Acetopyruvate (Claisen Condensation)

This protocol is adapted from a literature procedure for the Claisen condensation of ethyl oxalate (B1200264) and acetone (B3395972).[9]

Materials:

-

Absolute ethyl alcohol

-

Sodium metal

-

Ethyl oxalate

-

Acetone

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

Prepare a solution of sodium ethoxide by adding 125 g of sodium to 2800 cc of absolute ethyl alcohol in a flask equipped with a stirrer and reflux condenser. Allow the mixture to cool to room temperature.

-

Slowly add a mixture of 730 g of ethyl oxalate and 290 g of acetone over 2-3 hours with stirring. The reaction mixture will become thick. Continue stirring for one hour after the addition is complete.

-

Filter the resulting yellow sodium salt by suction and wash it with absolute ethyl alcohol.

-

Return the dried sodium salt to the reaction flask and treat it with 1.5 L of water and 1 kg of cracked ice.

-

With vigorous stirring, rapidly add a cold solution of sulfuric acid (prepared by adding ice to 200 cc of concentrated sulfuric acid until some ice remains unmelted). Continue stirring until the yellow solid disappears.

-

Extract the mixture with three 600-cc portions of benzene.

-

Distill the benzene from the combined extracts on a water bath.

-

Distill the residue under diminished pressure. The product, ethyl acetopyruvate, boils at 130–132°C at 37 mm Hg.[9]

Three-Component Synthesis of 3-Pyrrolin-2-ones

Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared via three-component reactions involving an ester of this compound, an amine, and an aldehyde.[8] While a specific detailed protocol for a single representative reaction is not available, the general approach involves the condensation of these three components, often in a one-pot synthesis.[10] For instance, the reaction of methyl esters of acylpyruvic acids with 4-aminophenols and various aromatic aldehydes yields 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones.[1]

Enzymatic Hydrolysis by Acetylpyruvate Hydrolase

The activity of acetylpyruvate hydrolase can be monitored by observing the decrease in absorbance of acetylpyruvate over time.

Materials:

-

Purified acetylpyruvate hydrolase (e.g., from Pseudomonas putida or human FAHD1)[11][12]

-

Acetylpyruvate solution

-

Buffer solution (e.g., Tris buffer, pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer and acetylpyruvate solution in a quartz cuvette.

-

Initiate the reaction by adding a known concentration of the acetylpyruvate hydrolase enzyme.

-

Monitor the decrease in absorbance at a wavelength corresponding to the absorbance maximum of acetylpyruvate (the specific wavelength should be determined experimentally).

-

The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Table 3: Kinetic Parameters for Acetylpyruvate Hydrolase

| Enzyme Source | K_m for Acetylpyruvate | Maximum Activity |

| Human FAHD1 | 4.6 µM | 0.14 µmol min⁻¹ mg⁻¹ |

| Pseudomonas putida | Not specified | Not specified |

Data for Human FAHD1 from reference[11].

Visualization of Key Reaction

The enzymatic hydrolysis of acetylpyruvate is a fundamental reaction in its biological context. The following diagram illustrates this process.

Caption: Enzymatic hydrolysis of acetylpyruvate.

Conclusion

This compound is a reactive and versatile molecule with significant potential in synthetic chemistry and for studying metabolic pathways. While there is a need for more comprehensive experimental data on the parent acid, the known reactivity patterns and the enzymatic pathways involving this molecule provide a strong foundation for its use in research and development. The protocols and data presented in this guide offer a starting point for scientists and professionals to explore the chemistry and biological relevance of this compound.

References

- 1. This compound | High-Purity Research Compound [benchchem.com]

- 2. 2,4-Dioxopentanoic Acid | C5H6O4 | CID 21919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,4-dioxopentanoic acid [stenutz.eu]

- 5. PubChemLite - this compound (C5H6O4) [pubchemlite.lcsb.uni.lu]

- 6. This compound-13C3 | Benchchem [benchchem.com]

- 7. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Acetylpyruvic Acid Derivatives: Strategies and Methodologies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyruvic acid and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for the construction of a diverse array of heterocyclic scaffolds. This technical guide provides an in-depth overview of the core synthetic strategies for this compound derivatives, with a particular focus on the multicomponent synthesis of 3-pyrrolin-2-ones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the synthesis and exploration of this promising compound class. Furthermore, this guide elucidates the anti-inflammatory mechanism of action of these derivatives through the inhibition of the NF-κB signaling pathway, a critical target in numerous inflammatory diseases.

Introduction

This compound (2,4-dioxopentanoic acid) is a β-diketone carboxylic acid that serves as a valuable precursor in organic synthesis.[1] Its derivatives have garnered considerable attention due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The core of their synthetic utility lies in the reactivity of the dicarbonyl functionality, which readily participates in condensation and cyclization reactions to form complex heterocyclic systems.[1]

This guide will focus on the most prominent synthetic routes to this compound derivatives, namely the three-component condensation reactions leading to the formation of highly substituted 3-pyrrolin-2-one rings. These reactions are attractive due to their efficiency in generating molecular complexity in a single synthetic step. We will provide detailed experimental protocols for key synthetic transformations, summarize quantitative data in tabular format for easy comparison, and present a visual representation of a key biological signaling pathway modulated by these compounds.

Core Synthetic Strategies

The primary approach for the synthesis of this compound-derived heterocycles involves multicomponent reactions. These reactions, by combining three or more starting materials in a single pot, offer significant advantages in terms of efficiency and atom economy.

Three-Component Synthesis of 3-Pyrrolin-2-one Derivatives

A widely employed strategy for the synthesis of 3-pyrrolin-2-one derivatives involves the one-pot reaction of an this compound ester, an aromatic aldehyde, and a primary amine.[3][4] This reaction proceeds through a series of tandem reactions, initiated by the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the enolized this compound ester. Subsequent cyclization and dehydration yield the final 3-pyrrolin-2-one scaffold.

A general workflow for this synthesis is depicted below:

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative this compound derivatives.

General Procedure for the Synthesis of 1,5-Diaryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones

This protocol is a generalized procedure based on the three-component reaction of methyl aroylpyruvates, aromatic aldehydes, and aromatic amines.[2][5]

Materials:

-

Methyl aroylpyruvate (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Substituted aniline (B41778) (e.g., 4-aminophenol) (1.0 mmol)

-

Glacial acetic acid (10-15 mL)

Procedure:

-

A solution of the methyl aroylpyruvate (1.0 mmol), aromatic aldehyde (1.0 mmol), and the substituted aniline (1.0 mmol) in glacial acetic acid (10-15 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol (B145695) or diethyl ether, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane).

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). A positive reaction with an alcoholic solution of iron(III) chloride can indicate the presence of the enolic hydroxyl group.[6]

Synthesis of 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones

This procedure details the synthesis of N-cyanomethyl substituted pyrrolin-2-ones.[2]

Materials:

-

Methyl aroylpyruvate (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

2-Aminoacetonitrile sulfate (B86663) (0.5 mmol)

-

Anhydrous sodium acetate (1.0 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

A mixture of the methyl aroylpyruvate (1.0 mmol), aromatic aldehyde (1.0 mmol), 2-aminoacetonitrile sulfate (0.5 mmol), and anhydrous sodium acetate (1.0 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 30 minutes.

-

The reaction mixture is then heated to 80-90°C and stirred for 4-5 hours.

-

After cooling, the reaction mixture is poured into cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Synthesis and Physical Properties of Selected 3-Pyrrolin-2-one Derivatives

| Compound ID | Amine Component | Aldehyde Component | Yield (%) | Melting Point (°C) |

| 1a | 4-Aminophenol | Benzaldehyde | 75 | 230-232 |

| 1b | 4-Aminophenol | 4-Chlorobenzaldehyde | 82 | 245-247 |

| 1c | 4-Aminobenzenesulfonamide | Benzaldehyde | 78 | 260-262 |

| 2a | 2-Aminoacetonitrile | Benzaldehyde | 65 | 198-200 |

| 2b | 2-Aminoacetonitrile | 4-Methylbenzaldehyde | 71 | 210-212 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Table 2: Spectroscopic Data for a Representative 3-Pyrrolin-2-one Derivative (Compound 1a)

| Spectroscopy | Key Signals |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 1685 (C=O, amide), 1650 (C=O, aroyl), 1610 (C=C) |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.5-10.5 (s, 1H, OH), 7.0-8.0 (m, 14H, Ar-H), 6.1 (s, 1H, C₅-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 190-195 (C=O, aroyl), 165-170 (C=O, amide), 150-160 (Ar-C), 115-140 (Ar-C), 100-110 (C₄), 60-65 (C₅) |

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exhibit a range of biological activities, with anti-inflammatory effects being particularly noteworthy. The mechanism underlying this activity often involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Certain pyruvic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by these derivatives.

References

- 1. This compound | High-Purity Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acetylpyruvic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acetylpyruvic acid metabolic pathway, focusing on its core enzymatic reaction, quantitative parameters, and detailed experimental protocols. This compound, a β-diketone carboxylic acid, serves as a key metabolic intermediate in specific catabolic pathways, particularly in microorganisms. Its metabolism is primarily centered around the hydrolytic cleavage of a carbon-carbon bond, a reaction of significant interest in enzymology and metabolic engineering. This document offers in-depth information for researchers and professionals in drug development seeking to understand and manipulate this pathway.

The this compound Metabolic Pathway

The metabolic pathway of this compound is a catabolic route that channels carbon from various compounds into central metabolism. The core of this pathway is the hydrolysis of this compound (2,4-dioxopentanoic acid) into acetate (B1210297) and pyruvate (B1213749). This reaction is catalyzed by the enzyme acetylpyruvate (B1236944) hydrolase (EC 3.7.1.6).[1][2]

Pyruvic acid, a product of this hydrolysis, is a central metabolite that can enter numerous downstream pathways, including the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis for glucose synthesis. Acetate can be converted to acetyl-CoA, which is also a key precursor for the TCA cycle and fatty acid biosynthesis.

The primary known biological context for this pathway is in the degradation of resorcinol (B1680541) and related aromatic compounds by bacteria, such as Pseudomonas putida.[2][3] In this context, this compound is a key intermediate in the breakdown of these aromatic structures, allowing the organism to utilize them as a carbon and energy source.

Quantitative Data

The enzymatic activity of acetylpyruvate hydrolase has been characterized in several organisms. The following tables summarize the key quantitative data available for the enzyme from Pseudomonas putida and for the human mitochondrial protein FAHD1, which also exhibits acetylpyruvate hydrolase activity.

| Parameter | Value | Organism/Protein | Reference |

| Michaelis Constant (Km) | 0.1 mM (for acetylpyruvate) | Pseudomonas putida | [1][3] |

| 4.6 µM (for acetylpyruvate) | Human FAHD1 | [4] | |

| Molecular Weight | ~38,000 Da | Pseudomonas putida | [2][3] |

| Optimal pH | 7.4 | Pseudomonas putida | [2][3] |

| Molecular Activity | 36 min-1 (at 25°C) | Pseudomonas putida | [1][3] |

Table 1: Kinetic and Physicochemical Properties of Acetylpyruvate Hydrolase.

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Organism | Reference |

| Pyruvate | 6.0 mM | Competitive | Pseudomonas putida | [1][3] |

| Oxaloacetate | 4.5 mM | Competitive | Pseudomonas putida | [1][3] |

| Oxalate | 0.45 mM | Competitive | Pseudomonas putida | [1][3] |

Table 2: Inhibitors of Pseudomonas putida Acetylpyruvate Hydrolase.

| Cation | Effect on Activity | Organism | Reference |

| Mg2+ | Enhances | Pseudomonas putida | [2][3] |

| Mn2+ | Enhances | Pseudomonas putida | [2][3] |

| Co2+ | Enhances | Pseudomonas putida | [2][3] |

| Ca2+ | Enhances | Pseudomonas putida | [2][3] |

| Zn2+ | Enhances | Pseudomonas putida | [2][3] |

| Cu2+ | Inhibits | Pseudomonas putida | [2][3] |

Table 3: Effect of Divalent Cations on Pseudomonas putida Acetylpyruvate Hydrolase Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.

Spectrophotometric Assay of Acetylpyruvate Hydrolase Activity

This protocol is based on the principle that the hydrolysis of acetylpyruvate can be monitored by the decrease in absorbance at a specific wavelength.

Materials:

-

Purified acetylpyruvate hydrolase or cell-free extract

-

This compound solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme.

-

Set up a reaction mixture in a quartz cuvette containing the assay buffer and the enzyme solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of the this compound substrate to the cuvette and mix quickly.

-

Immediately start monitoring the decrease in absorbance at a wavelength where acetylpyruvate absorbs and the products do not (e.g., 290-320 nm, the optimal wavelength should be determined experimentally).

-

Record the absorbance at regular intervals for a set period.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of acetylpyruvate.

HPLC Analysis of this compound and its Metabolites

This protocol allows for the separation and quantification of this compound, acetate, and pyruvate in a reaction mixture.

Materials:

-

Reaction samples

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., an aqueous solution of a weak acid like phosphoric acid, pH adjusted)

-

Standards for this compound, acetate, and pyruvate

Procedure:

-

Prepare a mobile phase suitable for the separation of organic acids. An isocratic elution is often sufficient.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of this compound, acetate, and pyruvate of known concentrations to generate a calibration curve.

-

Stop enzymatic reactions at various time points by adding a quenching agent (e.g., a strong acid).

-

Centrifuge the quenched samples to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered sample onto the HPLC column.

-

Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 210 nm for organic acids).

-

Identify and quantify the peaks corresponding to this compound, acetate, and pyruvate by comparing their retention times and peak areas to the standards.

Purification of Acetylpyruvate Hydrolase from Pseudomonas putida

This is a general protocol for the purification of the enzyme, which may require optimization.[3]

Materials:

-

Pseudomonas putida cell paste (grown on a medium containing an inducer like orcinol)

-

Lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors)

-

Chromatography resins (e.g., ion-exchange, hydrophobic interaction, and/or size-exclusion)

-

Chromatography system

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing acetylpyruvate hydrolase activity.

-

Dialysis: Resuspend the protein pellet in a suitable buffer and dialyze extensively to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column and elute with a salt gradient. Collect fractions and assay for hydrolase activity.

-

Further Chromatographic Steps: Pool the active fractions and subject them to further purification steps, such as hydrophobic interaction chromatography and/or size-exclusion chromatography, to achieve higher purity.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

13C-Metabolic Flux Analysis

This is a high-level workflow for investigating the metabolic fate of the products of this compound hydrolysis.

Procedure:

-

Experimental Design: Define the metabolic network of interest and select appropriate 13C-labeled substrates (e.g., [13C]-acetylpyruvic acid, if synthesizable, or [13C]-glucose to trace the fate of the resulting pyruvate).

-

Cell Culture and Labeling: Culture the organism of interest in a medium containing the 13C-labeled substrate until isotopic steady-state is reached.

-

Metabolite Extraction: Quench the metabolism and extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using techniques like GC-MS or LC-MS/MS.[5][6][7]

-

Flux Estimation: Use computational software to fit the measured labeling data to a metabolic model to estimate the intracellular metabolic fluxes.

-

Statistical Analysis: Evaluate the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.

Conclusion

The this compound metabolic pathway, while simple in its core reaction, provides a fascinating model for studying carbon-carbon bond cleavage in enzymology. Its product, pyruvate, is a critical node in cellular metabolism, linking this pathway to central energy and biosynthetic routes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, explore its regulation, and potentially exploit its components for biotechnological or therapeutic applications. Further research into the biosynthesis of this compound and the regulation of acetylpyruvate hydrolase will undoubtedly reveal more about the intricate metabolic networks of the organisms that utilize this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of resorcinylic compounds by bacteria. Purification and properties of acetylpyruvate hydrolase from Pseudomonas putida 01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of Acetylpyruvic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyruvic acid, a key intermediate in various metabolic pathways, exhibits complex tautomeric behavior in solution. This technical guide provides an in-depth analysis of the tautomeric equilibria of this compound, focusing on the interplay between its diketo, enol, and hydrated forms. The document summarizes available quantitative data, details the experimental protocols for tautomer analysis, and presents logical workflows for these investigations. A central focus is the critical role of solvent polarity and pH in modulating the tautomeric distribution, a crucial consideration for researchers in enzymology, metabolic studies, and drug development where molecular conformation dictates biological activity.

Introduction to this compound Tautomerism

This compound (2,4-dioxopentanoic acid) is a β-dicarbonyl compound that, like many related molecules, exists as a mixture of constitutional isomers in equilibrium. These isomers, known as tautomers, primarily include the diketo, enol, and hydrated forms. The interconversion between these forms is a dynamic process influenced by environmental factors, most notably the solvent and pH. Understanding this equilibrium is paramount as the distinct chemical properties and three-dimensional structures of each tautomer can lead to differential recognition by enzymes and receptors, thereby impacting biological function and potential as a therapeutic target.

In aqueous solutions, this compound participates in a three-way equilibrium between the diketo, the Z-enol, and the gem-diol (hydrated) forms. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. The presence of the carboxylic acid group adds another layer of complexity, as its ionization state is pH-dependent.

Tautomeric Forms of this compound

The principal tautomeric and hydrated forms of this compound in solution are depicted below. The equilibrium is a dynamic interplay between these structures.

Caption: Tautomeric and hydrated forms of this compound in equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Tautomer Ratios in Aqueous Solution

Proton NMR (¹H-NMR) spectroscopy is the most direct and powerful technique for quantifying tautomeric ratios, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1][2][3][4]

Table 1: Tautomeric Distribution of this compound in Aqueous Solution at pH 7.5 [5]

| Tautomeric/Hydrated Form | Percentage (%) |

| Diketo | 40 |

| Enol | 50 |

| Hydrate | 10 |

This data highlights that at a physiologically relevant pH, the enol form is the predominant species in an aqueous solution of this compound.

Influence of Solvent Polarity

For β-dicarbonyl compounds in general, the tautomeric equilibrium is significantly influenced by the solvent.[2][3][6][7][8] Although specific data for this compound in various organic solvents is scarce, the following trends, observed for similar compounds like acetylacetone, are expected:

-

Non-polar solvents (e.g., hexane, carbon tetrachloride): The enol form is generally favored. In these solvents, the intramolecular hydrogen bond of the enol form is a dominant stabilizing factor, as there is minimal competition from solvent-solute hydrogen bonding.[7]

-

Polar aprotic solvents (e.g., DMSO, acetone): The diketo form tends to be more stabilized. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form.[7]

-

Polar protic solvents (e.g., water, methanol): The situation is more complex. These solvents can engage in hydrogen bonding with both the keto and enol forms, and for α-keto acids like pyruvic acid, can also lead to the formation of a hydrated (gem-diol) form.[5][9] The ability of water to stabilize the more polar diketo form and also to form the hydrate can decrease the relative amount of the enol tautomer.

Influence of pH

The ionization state of the carboxylic acid group of this compound is pH-dependent, which in turn affects the tautomeric equilibrium. At pH values below the pKa of the carboxylic acid, the neutral form of the molecule is present, while at pH values above the pKa, the carboxylate anion dominates. In aqueous solutions, it has been observed that for α-keto acids, an increase in pH leads to a decrease in the hydrated form.[5] For this compound, a pKa of approximately 7.5 has been reported for the keto-enol tautomers of the carboxylate anions.[5]

Experimental Protocols

The following section outlines the methodologies for the quantitative analysis of this compound tautomerism, primarily using ¹H-NMR spectroscopy.

¹H-NMR Spectroscopy for Tautomer Quantification

This method relies on the distinct chemical shifts of protons in the different tautomeric forms.

4.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆, acetone-d₆). For pH-dependent studies in D₂O, prepare a series of buffers with known pD values.

-

Concentration: Dissolve a known quantity of this compound in the deuterated solvent to a final concentration typically in the range of 10-50 mM.

-

Equilibration: Allow the solution to equilibrate at a constant temperature for a period sufficient to ensure that the tautomeric equilibrium has been reached before acquiring the spectrum.

4.1.2. NMR Data Acquisition

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.

-

Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

4.1.3. Data Analysis and Calculation of Tautomer Ratios

-

Peak Assignment: Identify the characteristic signals for each tautomer. For this compound, key signals would be the methyl protons and the vinyl proton of the enol form, and the methyl and methylene (B1212753) protons of the diketo form. 2D-NMR techniques like COSY and HSQC can be used to aid in unambiguous peak assignment.

-

Integration: Carefully integrate the area of the identified peaks corresponding to each tautomer.

-

Calculation: The mole fraction (and thus percentage) of each tautomer is calculated from the integrated areas. For example, the ratio of the enol to keto form can be determined by comparing the integral of the enol's vinyl proton (which corresponds to 1 proton) to the integral of the diketo's methylene protons (which corresponds to 2 protons).

-

Let I(enol) be the integral of a peak unique to the enol form (e.g., the vinyl proton, representing 1H).

-

Let I(keto) be the integral of a peak unique to the diketo form (e.g., the methylene protons, representing 2H).

-

The molar ratio of enol to keto is given by: Ratio = I(enol) / (I(keto) / 2)

-

The percentage of the enol form can be calculated as: % Enol = (I(enol) / (I(enol) + (I(keto) / 2))) * 100

Similar calculations can be performed to include the hydrated form if its unique signals are resolved.

-

UV-Vis Spectroscopy

While NMR provides a direct measure of tautomer ratios, UV-Vis spectroscopy can also be employed, particularly for studying the kinetics of tautomerization. The different tautomers will have distinct absorption spectra due to differences in their electronic structures.[10][11][12] By deconvoluting the overlapping spectra, the relative concentrations of the tautomers can be estimated. This method is often coupled with computational chemistry to predict the theoretical spectra of the individual tautomers.[10]

Logical and Experimental Workflows

The investigation of this compound tautomerism can be structured into a logical workflow, from initial characterization to detailed quantitative analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. biopchem.education [biopchem.education]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 9. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Acetylpyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of acetylpyruvate (B1236944), a key metabolic reaction in certain biological pathways. The document details the enzymes responsible for this catalytic process, their kinetic properties, and the experimental protocols for their study. Furthermore, it explores the relevance of this enzymatic reaction in metabolic pathways and its potential implications for drug development.

Introduction to Acetylpyruvate Hydrolysis

The enzymatic hydrolysis of acetylpyruvate is a carbon-carbon bond cleavage reaction that yields acetate (B1210297) and pyruvate.[1][2] This reaction is catalyzed by a class of enzymes known as acetylpyruvate hydrolases (EC 3.7.1.6).[1][2] The systematic name for this enzyme class is 2,4-dioxopentanoate acetylhydrolase.[1][2] The overall reaction can be summarized as follows:

Acetylpyruvate + H₂O ⇌ Acetate + Pyruvate [1][2]

This hydrolysis is a crucial step in the catabolism of certain aromatic compounds in bacteria and has also been identified as an activity of a mitochondrial enzyme in eukaryotes, highlighting its broader biological significance.

Enzymes Catalyzing Acetylpyruvate Hydrolysis

Two primary enzymes have been characterized to catalyze the hydrolysis of acetylpyruvate:

-

Acetylpyruvate Hydrolase from Pseudomonas putida : This is the terminal inducible enzyme in the pathway for orcinol (B57675) catabolism in Pseudomonas putida.[3][4] It has been purified and extensively studied to understand its kinetic properties and substrate specificity.[3][5]

-

Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) : A mitochondrial enzyme found in eukaryotes, including humans.[6] FAHD1 exhibits acylpyruvase activity and can hydrolyze acetylpyruvate.[6] This enzyme is also involved in other mitochondrial processes, acting as an oxaloacetate decarboxylase, and is implicated in cellular metabolism, oxidative stress regulation, and diseases such as cancer.[1][7][8]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of acetylpyruvate hydrolases provide valuable insights into their catalytic efficiency and substrate affinity. The following tables summarize the available quantitative data for the enzymes from Pseudomonas putida and human FAHD1.

Table 1: Kinetic Parameters of Acetylpyruvate Hydrolase from Pseudomonas putida

| Parameter | Value | Conditions | Reference |

| Km for Acetylpyruvate | 0.1 mM | pH 7.4, 25°C | [3][4][5] |

| Molecular Activity | 36 min-1 | pH 7.4, 25°C | [3][4] |

| Optimal pH | 7.4 | [3][4] |

Table 2: Kinetic Parameters of Human FAHD1

| Parameter | Value | Conditions | Reference |

| Km for Acetylpyruvate | 4.6 µM | Room temperature | [6] |

| Maximum Activity | 0.14 µmol min-1 mg-1 | Room temperature | [6] |

Table 3: Inhibitors of Acetylpyruvate Hydrolase from Pseudomonas putida

| Inhibitor | Ki | Type of Inhibition | Reference |

| Pyruvate | 6.0 mM | Competitive | [3][4][5] |

| Oxaloacetate | 4.5 mM | Competitive | [3][4][5] |

| Oxalate | 0.45 mM | Competitive | [3][4][5] |

Table 4: Effect of Divalent Cations on Pseudomonas putida Acetylpyruvate Hydrolase Activity

| Cation | Effect | Reference |

| Mg2+ | Enhances activity | [3][4] |

| Mn2+ | Enhances activity | [3][4] |

| Co2+ | Enhances activity | [3][4] |

| Ca2+ | Enhances activity | [3] |

| Zn2+ | Enhances activity | [3][4] |

| Cu2+ | Inhibitory | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of enzymatic reactions. Below are protocols for the purification of acetylpyruvate hydrolase from Pseudomonas putida and for assaying its activity.

Purification of Acetylpyruvate Hydrolase from Pseudomonas putida

This protocol is based on the methods described for the purification of the enzyme from orcinol-grown Pseudomonas putida.[3][4]

-

Cell Growth and Harvesting : Culture Pseudomonas putida in a medium containing orcinol as an inducer for enzyme production.[5][9] Harvest the cells by centrifugation.

-

Cell Lysis : Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and lyse the cells using methods such as sonication or French press.

-

Centrifugation : Centrifuge the cell lysate at high speed to remove cell debris and obtain a crude cell-free extract.

-

Chromatography :

-

Ion Exchange Chromatography : Apply the crude extract to an ion-exchange column (e.g., DEAE-cellulose) and elute the protein with a salt gradient.

-

Gel Filtration Chromatography : Further purify the active fractions from ion exchange using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

-

Purity Assessment : Analyze the purity of the final enzyme preparation using SDS-PAGE.

Acetylpyruvate Hydrolase Activity Assays

The activity of acetylpyruvate hydrolase can be determined using photometric or HPLC-based methods.

This assay measures the decrease in absorbance of acetylpyruvate over time.[10]

-

Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA), the purified enzyme, and the substrate, acetylpyruvate (e.g., 90 µM).[10][11]

-

Spectrophotometric Measurement : Monitor the decrease in absorbance at a specific wavelength (e.g., 290 nm) at a constant temperature (e.g., 25°C).[4]

-

Calculation of Activity : Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of acetylpyruvate.

This method allows for the direct measurement of the substrate (acetylpyruvate) and the products (acetate and pyruvate).[6]

-

Reaction : Incubate the purified enzyme with acetylpyruvate in a buffered solution at a controlled temperature.

-

Sample Preparation : At different time points, stop the reaction (e.g., by adding acid) and prepare the samples for HPLC analysis by centrifugation or filtration.[12]

-

HPLC Analysis :

-

Column : Use a suitable reverse-phase column (e.g., C18).

-

Mobile Phase : Employ an isocratic or gradient mobile phase appropriate for separating organic acids (e.g., dilute sulfuric acid or an organic solvent/buffer mixture).

-

Detection : Detect the compounds using a UV detector at a wavelength where acetylpyruvate, pyruvate, and acetate can be observed (e.g., 210 nm).

-

-

Quantification : Quantify the concentrations of acetylpyruvate, pyruvate, and acetate by comparing the peak areas to those of known standards.[6]

Signaling Pathways and Metabolic Context

The enzymatic hydrolysis of acetylpyruvate is integrated into specific metabolic pathways in both bacteria and eukaryotes.

Orcinol Catabolism in Pseudomonas putida

In Pseudomonas putida, acetylpyruvate hydrolase is the final enzyme in the pathway for the degradation of orcinol, an aromatic compound. This pathway allows the bacterium to utilize orcinol as a carbon and energy source.

Figure 1. Simplified pathway of orcinol catabolism in Pseudomonas putida.

Role of FAHD1 in Mitochondrial Metabolism

In eukaryotes, FAHD1's acetylpyruvate hydrolase activity is part of its broader role in mitochondrial metabolism. FAHD1 also functions as an oxaloacetate decarboxylase, influencing the levels of key metabolites in the tricarboxylic acid (TCA) cycle.[1][13][14] Its activity is linked to the regulation of mitochondrial respiration, cellular senescence, and has been implicated in cancer metabolism.[8][15]

Figure 2. Dual enzymatic activities of FAHD1 in the mitochondria.

Experimental and Logical Workflows

The study of acetylpyruvate hydrolase involves a logical progression from enzyme production to detailed characterization.

Figure 3. General experimental workflow for studying acetylpyruvate hydrolase.

Relevance to Drug Development

The study of enzymes involved in metabolic pathways is of significant interest in drug development. The acetylpyruvate hydrolase activity of FAHD1, in particular, presents a potential target for therapeutic intervention.

-

FAHD1 as a Therapeutic Target : Given FAHD1's role in mitochondrial metabolism and its association with cancer and aging, the development of specific inhibitors is an active area of research.[7][13][16]

-

Inhibitor Design and Screening : The design of small molecule inhibitors targeting the active site of FAHD1 is a promising strategy.[13][16][17] These inhibitors could modulate mitochondrial function and may have applications in treating metabolic disorders and cancer.[1][15] The development of robust high-throughput screening assays, such as the photometric and HPLC-based methods described, is essential for identifying and characterizing potent and selective FAHD1 inhibitors.[18]

-

Metabolic Reprogramming in Disease : Understanding the role of enzymes like FAHD1 in the metabolic reprogramming of cancer cells can open new avenues for targeted therapies.[7][15] By inhibiting FAHD1, it may be possible to disrupt the metabolic adaptations that allow cancer cells to proliferate.

References

- 1. FAHD1 and mitochondrial metabolism: a decade of pioneering discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]

- 3. Metabolism of resorcinylic compounds by bacteria. Purification and properties of acetylpyruvate hydrolase from Pseudomonas putida 01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FAHD1 and mitochondrial metabolism: a decade of pioneering discoveries | Semantic Scholar [semanticscholar.org]

- 8. Oxaloacetate decarboxylase FAHD1 - a new regulator of mitochondrial function and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetopyruvate hydrolase production by Pseudomonas putida O1--optimization of batch and fed-batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A coupled photometric assay for characterization of S-adenosyl-l-homocysteine hydrolases in the physiological hydrolytic direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]

- 13. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The mitochondrial enzyme FAHD1 regulates complex II activity in breast cancer cells and is indispensable for basal BT‐20 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) (u:scholar - o:1604016) [uscholar.univie.ac.at]

- 18. A standardized approach for accurate quantification of murein hydrolase activity in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical characteristics of acetylpyruvic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyruvic acid, systematically known as 2,4-dioxopentanoic acid, is a key β-dicarbonyl compound with significant relevance in both organic chemistry and biochemistry.[1][2] Its highly reactive nature, stemming from the presence of two ketone functionalities and a carboxylic acid, makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[3] In the biological realm, this compound serves as a metabolic intermediate, notably being a substrate for enzymatic hydrolysis that connects to central carbon metabolism. This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and its biological significance.

Physicochemical Characteristics

General Properties

| Property | Value | Source |

| IUPAC Name | 2,4-dioxopentanoic acid | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 5699-58-1 | [2] |

| Molecular Formula | C₅H₆O₄ | [1][2] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| Canonical SMILES | CC(=O)CC(=O)C(=O)O | [1] |

| InChI Key | UNRQTHVKJQUDDF-UHFFFAOYSA-N | [1] |

Physical Properties

Quantitative experimental values for the melting point, boiling point, and pKa of this compound are not consistently reported in publicly available literature. The data below for its ethyl ester are provided for reference.

| Property | Value | Notes |

| Melting Point | 16-18 °C | For ethyl 2,4-dioxopentanoate.[4] |

| Boiling Point | 101-103 °C at 12 mmHg | For ethyl 2,4-dioxopentanoate.[4] |

| Solubility | Data not available | This compound is expected to be soluble in water and polar organic solvents. |

| pKa | Data not available | As a carboxylic acid, it is expected to be a weak to moderately strong acid. |

Chemical Reactivity and Synthesis

Reactivity

The chemical reactivity of this compound is dominated by its 1,3-dicarbonyl motif and the carboxylic acid group. This structure allows it to participate in a wide array of chemical transformations, making it a valuable synthetic building block.[3] Key reactions include:

-

Condensation and Cyclization Reactions: It serves as a precursor for the synthesis of various heterocyclic compounds such as pyrroles, pyrazoles, and furans.[3]

-

Chelation: The β-dicarbonyl structure enables the formation of stable complexes with metal ions.

-

Hydrolysis: In biological systems and under basic conditions, it undergoes hydrolysis to yield acetate (B1210297) and pyruvate (B1213749).

Stability

This compound is reported to be stable in neutral and acidic solutions. However, in strongly basic solutions, it undergoes hydrolysis.[3] This degradation is a first-order reaction, and its rate is dependent on the concentration of the base.

Synthesis of this compound

A reliable method for the synthesis of this compound was described by Krebs and Johnson in 1937. The procedure involves the condensation of ethyl acetate and ethyl oxalate (B1200264) using sodium ethoxide, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetate

-

Ethyl oxalate

-

Sodium

-

Absolute ethanol

-

Diethyl ether

-

Sulfuric acid (concentrated)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol.

-

Condensation: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate and ethyl oxalate dropwise with stirring. The reaction mixture is typically refluxed to drive the condensation.

-

Isolation of the Sodium Salt: After the reaction is complete, the sodium salt of the resulting ester precipitates. This is collected by filtration, washed with diethyl ether, and dried.

-

Hydrolysis: The dried sodium salt is then hydrolyzed. It is dissolved in water and treated with a calculated amount of sodium hydroxide (B78521) to saponify the ester group.

-

Acidification and Extraction: The resulting solution is cooled in an ice bath and acidified with sulfuric acid. The liberated this compound is then extracted with diethyl ether.

-

Purification: The ether extract is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons. The chemical shifts would be influenced by the adjacent carbonyl groups.

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: one methyl carbon, one methylene carbon, two ketone carbonyl carbons, and one carboxylic acid carbonyl carbon.

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to confirm the structure of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and monitoring its reactions.

General Experimental Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to ensure the analyte is in a single protonation state.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the compound by UV absorbance (typically in the range of 210-300 nm). The retention time and peak purity are used to assess the identity and purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically via direct infusion or coupled to an HPLC or GC system.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

-

Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze the resulting daughter ions.

Biological Significance

This compound is a metabolite found in some bacteria, such as Pseudomonas putida.[5] Its primary biological role is as a substrate for the enzyme acetylpyruvate (B1236944) hydrolase.

Enzymatic Degradation

Acetylpyruvate hydrolase (EC 3.7.1.6) catalyzes the hydrolysis of this compound into acetate and pyruvate.[6] This reaction is a key step in the metabolic pathway for the degradation of certain aromatic compounds in bacteria.

The overall reaction is: Acetylpyruvate + H₂O → Acetate + Pyruvate

The pyruvate produced then enters central metabolic pathways, such as the citric acid cycle, for energy production or biosynthesis.[3]

Connection to Central Metabolism

The hydrolysis of this compound directly links to fundamental metabolic pathways through the production of pyruvate. Pyruvate is a critical metabolic hub that can be converted to acetyl-CoA (which enters the citric acid cycle), lactate (B86563) (in anaerobic conditions), or used as a precursor for gluconeogenesis and amino acid synthesis.[7]

References

- 1. 2,4-dioxopentanoic acid [stenutz.eu]

- 2. 2,4-Dioxopentanoic Acid | C5H6O4 | CID 21919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 6. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]

- 7. Pyruvic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Acetylpyruvic Acid (CAS Number: 5699-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, is a β-diketone carboxylic acid with significant applications in organic synthesis and biochemical research. Its highly reactive nature makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals and agrochemicals. In the realm of biochemistry, this compound and its derivatives are investigated as metabolic intermediates and potential enzyme inhibitors, offering insights into cellular energy metabolism. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its role in metabolic pathways, and its applications in drug development.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₅H₆O₄.[1] Its structure features both a carboxylic acid and two ketone functional groups, contributing to its reactivity and diverse chemical behavior. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-Dioxopentanoic acid | [1] |

| Synonyms | This compound, 2,4-Dioxovaleric acid | [2][3] |

| CAS Number | 5699-58-1 | [1] |

| Molecular Formula | C₅H₆O₄ | [1][2] |

| Molar Mass | 130.1 g/mol | [1] |

| Melting Point | 99.5 °C | [2] |

| Boiling Point | 160.75 °C (rough estimate) | [2] |

| pKa | Estimated to be similar to pyruvic acid (2.50) | [3] |

| Solubility | Miscible with water, soluble in ethanol (B145695) and ether | [3] |

| Appearance | Not explicitly stated, likely a solid at room temperature |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H-NMR | - CH₃ group: Singlet around 2.2-2.5 ppm.- CH₂ group: Singlet around 3.5-4.0 ppm.- -COOH group: Broad singlet at >10 ppm. |

| ¹³C-NMR | - CH₃ carbon: ~30 ppm.- CH₂ carbon: ~50 ppm.- C=O (ketone) carbons: 190-210 ppm.- C=O (carboxylic acid) carbon: 170-185 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.- C=O stretch (ketone): Strong absorption around 1715 cm⁻¹.- C=O stretch (carboxylic acid): Strong absorption around 1760 cm⁻¹. |

| UV-Vis Spectroscopy | - n → π* transition: Weak absorption around 270-300 nm. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2,4-dioxoalkanoic acids involves the Claisen condensation of a ketone with a diester, followed by hydrolysis and decarboxylation. A plausible synthetic route for this compound is outlined below.

Experimental Workflow: Synthesis of this compound

References

Methodological & Application

Synthesis of Acetylpyruvic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, is a key β-dicarbonyl compound with significant applications in organic synthesis and as a precursor for various pharmaceuticals and heterocyclic compounds. Its reactive nature makes it a valuable building block in the development of novel chemical entities. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Claisen condensation method. Additionally, it presents a comparative analysis of different synthetic routes and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a versatile organic compound characterized by the presence of two carbonyl groups and a carboxylic acid moiety.[1] This unique structure imparts high reactivity, making it a valuable intermediate in a variety of chemical transformations, including cyclization and condensation reactions.[1] It serves as a precursor in the synthesis of diverse heterocyclic compounds such as pyrazoles and pyridones, which are core structures in many biologically active molecules. This application note details a reliable protocol for the laboratory-scale synthesis of this compound, offering insights into the reaction mechanism, experimental setup, and purification techniques.

Comparative Analysis of Synthesis Methods

Several methods have been reported for the synthesis of this compound and its esters. The choice of method often depends on the desired scale, available starting materials, and required purity. The following table summarizes the key quantitative data for some of the common synthetic routes.

| Synthesis Method | Starting Materials | Base/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Claisen Condensation | Acetone (B3395972), Diethyl oxalate (B1200264) | Sodium Methoxide (B1231860) | -5 to 5 °C, Microwave irradiation for 10 min | 95 (for the ethyl ester) | - | Chinese Patent CN102976942A |

| Claisen Condensation | Ethyl oxalate, Acetone | Sodium Ethoxide | Room temperature, followed by heating | 61-66 (for the ethyl ester) | - | Organic Syntheses, Coll. Vol. 1, p.238 (1941); Vol. 5, p.534 (1973) |

| Selenium Dioxide Oxidation | (Not specified for this compound directly) | Selenium Dioxide (SeO₂) | - | 78-85 | ≥98 | BenchChem Product Description |

Experimental Protocols

The following protocol details the synthesis of this compound via a two-step process: the Claisen condensation of acetone and diethyl oxalate to form ethyl acetylpyruvate (B1236944), followed by the hydrolysis of the ester to yield the final product. This method is adapted from established and reliable procedures.

Part 1: Synthesis of Ethyl Acetylpyruvate via Claisen Condensation

Materials:

-

Acetone

-

Diethyl oxalate

-

Sodium methoxide (27% solution in methanol)

-

Toluene

-

Anhydrous sodium sulfate (B86663)

-

Hydrochloric acid (dilute)

-

Ice

-

Round-bottom flask (80 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional, for purification)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

To an 80 mL round-bottom flask containing a magnetic stir bar, add 0.88 g of a 27% sodium methoxide solution in methanol.

-

Begin stirring and cool the flask in an ice bath.

-

Prepare a mixture of 10 mmol of acetone and 10 mmol of diethyl oxalate.

-

Add the acetone-diethyl oxalate mixture dropwise to the cooled sodium methoxide solution over a period of 10 minutes, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 5 hours.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to neutralize the base.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with toluene.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl acetylpyruvate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent. A yield of approximately 92% of the purified ethyl acetylpyruvate can be expected.

Part 2: Hydrolysis of Ethyl Acetylpyruvate to this compound

Materials:

-

Ethyl acetylpyruvate (from Part 1)

-

Hydrochloric acid (e.g., 3 M)

-

Sodium hydroxide (B78521) solution (for neutralization, if necessary)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl acetylpyruvate in an appropriate amount of a suitable solvent (e.g., aqueous ethanol).

-

Add a stoichiometric excess of hydrochloric acid (e.g., 3 M).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.

-

If necessary, neutralize any excess acid with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or chromatography.

Reaction Mechanism and Workflow

The synthesis of this compound via Claisen condensation proceeds through a well-established mechanism involving the formation of an enolate followed by nucleophilic acyl substitution.

The experimental workflow can be visualized as a series of sequential steps from starting materials to the final purified product.

Conclusion

The synthesis of this compound is a valuable process for obtaining a versatile building block for further chemical synthesis. The Claisen condensation method, particularly with modern modifications such as microwave-assisted synthesis, offers a high-yield route to the precursor ester. Subsequent hydrolysis provides the desired this compound. The detailed protocol provided herein is intended to serve as a reliable guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Careful execution of the experimental steps and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

Application Notes and Protocols for the Analytical Characterization of Acetylpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the characterization of acetylpyruvic acid. The following protocols offer step-by-step methodologies for the implementation of these techniques in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various matrices. Given that this compound possesses a carboxyl group, it exhibits UV absorption in the short-wavelength region, typically around 210 nm. For enhanced UV detection and sensitivity, derivatization is a common strategy. A widely used method involves the reaction of α-keto acids with o-phenylenediamine (B120857) (OPDA) to form highly chromophoric quinoxaline (B1680401) derivatives.

Quantitative Data Summary

| Parameter | Value | Reference |

| Purity (Typical) | >98% | Commercial Supplier Data |

| Detection Limit (UV) | 0.055 mg L⁻¹ (as pyruvic acid derivative) | |

| Quantification Limit (UV) | 0.18 mg L⁻¹ (as pyruvic acid derivative) | |

| Repeatability (RSD) | ~4% |

Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization

This protocol details the analysis of this compound using pre-column derivatization with o-phenylenediamine (OPDA) followed by reversed-phase HPLC with UV detection.

1. Materials and Reagents:

-

This compound standard

-

o-phenylenediamine (OPDA) solution (1 mg/mL in 0.5 M HCl)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Methanol (for sample preparation)

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is necessary)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x

The Versatility of Acetylpyruvic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, and its esters are highly versatile building blocks in organic synthesis. Their inherent 1,3-dicarbonyl motif, combined with a carboxylic acid or ester functionality, provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations.

Core Applications in Heterocyclic Synthesis

The reactivity of this compound is primarily exploited in cyclocondensation reactions to form five-membered heterocycles such as pyrazoles, pyrroles, and furans. These reactions leverage the electrophilic nature of the dicarbonyl carbons and the acidity of the intervening methylene (B1212753) protons.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of this compound or its esters with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. This reaction proceeds via a condensation-cyclization sequence.

Reaction Scheme:

Figure 1: General scheme for pyrazole synthesis.